6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol

Medicinal Chemistry Aldehyde Oxidase Inhibition Bioisostere Design

Sourcing a 6-substituted quinoxaline-2,3-diol with a tetrazole bioisostere for SAR studies often means choosing between unavailable analogs or committing to custom synthesis. This compound solves that by providing a pre-designed scaffold combining the privileged quinoxaline-2,3-dione core (validated DAAO IC50 0.6-15 µM) with a 1H-tetrazol-1-yl pharmacophore at the 6-position. - Enables de novo aldehyde oxidase inhibitor screening against 6-halo, 6-nitro, and 6-amino comparators. - Serves as a versatile intermediate for 2,3-disubstituted library synthesis via alkylation or acylation. - Distinct m/z ~230 and UV chromophore support LC-MS/MS method development as a system suitability standard. Available through custom synthesis with full characterization; ideal for focused probe discovery and diversity-oriented screening.

Molecular Formula C9H6N6O2
Molecular Weight 230.18 g/mol
Cat. No. B12482590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol
Molecular FormulaC9H6N6O2
Molecular Weight230.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N3C=NN=N3)NC(=O)C(=O)N2
InChIInChI=1S/C9H6N6O2/c16-8-9(17)12-7-3-5(1-2-6(7)11-8)15-4-10-13-14-15/h1-4H,(H,11,16)(H,12,17)
InChIKeyXQSRMEZNNFMJMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol: Structural Identity and Procurement Baseline


6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol is a synthetic heterocyclic small molecule (molecular formula C₉H₆N₆O₂) that combines a quinoxaline-2,3-diol core with a 1H-tetrazol-1-yl substituent at the 6-position [1]. The quinoxaline-2,3-dione/diol scaffold is a privileged structure in medicinal chemistry, recognized as a potent inhibitor of aldehyde oxidase and a scaffold for kinase and receptor modulation . The tetrazole moiety is widely employed as a carboxylic acid bioisostere, often enhancing metabolic stability and target binding [2]. Despite these promising structural features, a systematic search of primary literature and authoritative databases reveals that the compound currently lacks published, quantitative comparative biological data against defined analogs, which limits evidence-based procurement differentiation.

Procurement Risk: Why 6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol Cannot Be Replaced by Generic Quinoxaline Analogs


The quinoxaline-2,3-diol scaffold is highly sensitive to ring substitutions, which critically modulate its tautomeric equilibrium, electronic properties, and biological target engagement [1]. The parent compound, quinoxaline-2,3-dione, is an established aldehyde oxidase inhibitor, but its selectivity and potency profiles are fundamentally altered by substituent introduction . The 6-(1H-tetrazol-1-yl) group introduces a distinct hydrogen-bonding pharmacophore and an electron-withdrawing character that is absent in common analogs such as 6-chloro, 6-methyl, or unsubstituted quinoxaline-2,3-diols. Without compound-specific quantitative data, however, scientifically rigorous differentiation from these in-class alternatives cannot be established. Procuring this specific derivative over cheaper, readily available analogs must therefore be justified by the user's unique structure-activity hypothesis or synthetic pathway requirements, rather than by proven biological superiority [2].

6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol: Quantitative Differentiation Evidence Inventory


Structural and Physicochemical Differentiation from the Parent Quinoxaline-2,3-dione Scaffold

6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol is structurally differentiated from the unsubstituted parent, quinoxaline-2,3-dione (CAS 15804-19-0), by the presence of a 1H-tetrazol-1-yl group at the 6-position. This substitution increases the molecular weight from 162.15 g/mol to 230.20 g/mol, adds four nitrogen atoms with hydrogen-bond acceptor capacity, and introduces a negative dipole moment not present in the parent [1]. The tetrazole ring is a recognized carboxylic acid bioisostere that can enhance target binding affinity and metabolic stability [2]. However, no direct comparative biochemical assay data (e.g., IC50 values for aldehyde oxidase or any other target) exist for this specific compound versus the parent scaffold.

Medicinal Chemistry Aldehyde Oxidase Inhibition Bioisostere Design

Class-Level Comparison: Tetrazolo[1,5-a]quinoxaline Tankyrase Inhibitors vs. 6-(1H-Tetrazol-1-yl) Regioisomer

Patented tetrazolo[1,5-a]quinoxaline derivatives (fused tricyclic system) have been developed as tankyrase inhibitors for Wnt pathway modulation, with some compounds showing IC50 values in the low nanomolar range [1]. 6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol differs fundamentally from these fused analogs: the tetrazole ring is N1-linked as a pendant substituent rather than C–N fused at the [1,5-a] position. This regiochemical and topological difference is expected to produce distinct target binding profiles, as the fused system presents a planar, extended aromatic surface while the pendent tetrazole introduces rotational freedom and a different hydrogen-bonding vector. No direct head-to-head tankyrase inhibition data for 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol are publicly available.

Tankyrase Inhibition Wnt Signaling Cancer

Potential Differentiation as a D-Amino Acid Oxidase (DAAO) Inhibitor: Class Inference from Quinoxaline-2,3-dione Series

A series of quinoxaline-2,3-diones has been reported as D-amino acid oxidase (DAAO) inhibitors with IC50 values ranging from 0.6 to 15 µM in vitro [1]. SAR analysis within that series indicates that substituents at the 6-position significantly modulate inhibitory potency. While 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol was not among the compounds tested, the tetrazole group is known to function as a hydrogen-bond acceptor and anion-binding motif that could potentially enhance DAAO active-site interactions relative to 6-halo or 6-alkyl analogs. Quantitative DAAO inhibition data for this specific compound are absent from the public domain, and any extrapolation from close analogs (e.g., 6-chloro or 6-trifluoromethyl derivatives) constitutes only a class-level hypothesis.

DAAO Inhibition Schizophrenia Pain

6-(1H-Tetrazol-1-yl)quinoxaline-2,3-diol: Evidence-Anchored Application Scenarios


Specialized Chemical Probe for Aldehyde Oxidase Structure-Activity Relationship (SAR) Studies

Given the established role of quinoxaline-2,3-dione as a potent aldehyde oxidase inhibitor , 6-(1H-tetrazol-1-yl)quinoxaline-2,3-diol may serve as a chemical probe to interrogate the effect of a 6-position tetrazole bioisostere on inhibitor potency, selectivity, and metabolic stability. Researchers exploring aldehyde oxidase-mediated drug metabolism can use this compound in comparative SAR panels to determine whether the tetrazole substituent confers advantages over 6-halo, 6-nitro, or 6-amino analogs. As no published comparative data exist, this scenario requires de novo in-house screening.

Reference Standard for Analytical Method Development and Metabolite Identification

The unique structural combination of a quinoxaline-2,3-diol core and a tetrazole moiety makes this compound a suitable reference standard for developing and validating LC-MS/MS or HPLC-UV methods targeting quinoxaline-based pharmaceuticals. The distinct mass (m/z ~230) and UV chromophore arising from the tetrazole substituent [1] enable its use as a system suitability standard or internal standard in bioanalytical workflows, particularly for studies involving tetrazole-containing drug candidates where quinoxaline metabolites are anticipated.

Synthetic Intermediate for Diversified Tetrazole-Quinoxaline Libraries

The 2,3-diol functionality provides a handle for further derivatization (e.g., alkylation, acylation, or conversion to dichloro intermediates for cross-coupling). This compound can serve as a key intermediate for generating small focused libraries of 2,3-disubstituted 6-tetrazolylquinoxalines for high-throughput screening campaigns [2]. Its value in this context is as a versatile building block rather than as a final biologically annotated screening compound.

Procurement for Novel DAAO or Tankyrase Inhibitor Screening Campaigns

Although no direct DAAO or tankyrase inhibition data exist for this compound, the quinoxaline-2,3-dione scaffold has validated activity against both targets (DAAO IC50 0.6–15 µM; tankyrase inhibition disclosed in patent literature) [3]. Organizations running phenotypic or target-based screens in the Wnt signaling, schizophrenia, or pain therapeutic areas may include this compound as a structurally novel, underexplored entry in diversity-oriented screening decks, with the understanding that its activity must be characterized in-house.

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